molecular formula C20H15ClN2O6 B11504106 Dimethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Dimethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

Cat. No.: B11504106
M. Wt: 414.8 g/mol
InChI Key: OYQAXHKVWCZTQL-UHFFFAOYSA-N
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Description

Dimethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods help in achieving consistent quality and scalability, which are crucial for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Dimethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 2,6-diamino-4-(4-chlorophenyl)furo2,3-fbenzofuran-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H15ClN2O6

Molecular Weight

414.8 g/mol

IUPAC Name

dimethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate

InChI

InChI=1S/C20H15ClN2O6/c1-26-19(24)13-10-7-11-14(15(18(23)28-11)20(25)27-2)12(16(10)29-17(13)22)8-3-5-9(21)6-4-8/h3-7H,22-23H2,1-2H3

InChI Key

OYQAXHKVWCZTQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC2=C(C3=C(C=C12)OC(=C3C(=O)OC)N)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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